molecular formula C9H13O2P B14644646 Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane CAS No. 53236-13-8

Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane

Cat. No.: B14644646
CAS No.: 53236-13-8
M. Wt: 184.17 g/mol
InChI Key: QYVZOBGKQBYCIO-UHFFFAOYSA-N
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Description

Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to a phenoxymethyl moiety and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of dimethylchlorophosphine with phenoxymethylmagnesium bromide under anhydrous conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reagents are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Hydroxyl-substituted phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane exerts its effects involves the interaction of the phosphane group with various molecular targets. The compound can act as a nucleophile, forming bonds with electrophilic centers in substrates. This interaction can lead to the formation of stable complexes, which are crucial in catalytic processes .

Comparison with Similar Compounds

Uniqueness: Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with both oxo and phenoxymethyl functionalities

Properties

CAS No.

53236-13-8

Molecular Formula

C9H13O2P

Molecular Weight

184.17 g/mol

IUPAC Name

dimethylphosphorylmethoxybenzene

InChI

InChI=1S/C9H13O2P/c1-12(2,10)8-11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

QYVZOBGKQBYCIO-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)COC1=CC=CC=C1

Origin of Product

United States

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